6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
396730-54-4 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2 |
InChI Key |
ACICPQDKCZFZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CN1C(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Oxa 1 Azabicyclo 3.2.1 Oct 3 En 7 One
Historical Context of Synthesis and Early Reports
The history of bridged lactams is marked by early skepticism regarding their feasibility. In 1938, Rudolf Lukeš, extending Bredt's rule to the amide resonance structure, proposed that bicyclic bridged lactams with a nitrogen atom at the bridgehead would be "sterically impossible". nih.gov Despite this, the first synthesis of a bridged lactam, albeit not isolated, was reported by Doering in 1946 during the autoxidation of quininone. nih.gov A landmark achievement in this field was the unambiguous synthesis of the iconic twisted amide, 2-quinuclidone, by Tani and Stoltz in 2006, which utilized an intramolecular Schmidt reaction. nih.gov
While a definitive first report for the synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one is not readily apparent in the literature, the closely related saturated lactone, 6-oxabicyclo[3.2.1]octan-7-one, and its unsaturated precursor, 6-oxabicyclo[3.2.1]oct-3-en-7-one, have been utilized as starting materials for the synthesis of various azabicyclic compounds. For instance, a 1991 report describes a concise synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one from 6-oxabicyclo[3.2.1]oct-3-en-7-one, indicating that this bicyclic lactone was a known entity and accessible for synthetic transformations at that time. rsc.org
Intramolecular Cyclization Approaches to the Bicyclic Skeleton
The construction of the this compound skeleton and related bicyclic systems predominantly relies on intramolecular cyclization strategies. These approaches are crucial for forming the strained, bridged ring system.
Phosgene (B1210022) and its safer liquid (diphosgene) and solid (triphosgene) equivalents are well-established reagents for the synthesis of carbonyl-containing compounds, including lactams, through cyclization reactions. google.comnih.gov The general principle involves the reaction of two nucleophilic groups with the phosgene equivalent to form a cyclic structure. For instance, triphosgene (B27547) has been successfully employed in the preparation of strained bicyclo[3.2.1]urea systems from aminopiperidine precursors. nih.gov Similarly, phosgene has been utilized in a rapid, chemoselective lithiation-annulation method to form a delta-lactam from a suitable piperidinylcarbamoyl chloride. nih.gov
While the specific intramolecular cyclization of a 1,2,3,6-tetrahydropyridin-3-ol (B8012666) derivative with diphosgene to yield this compound is not explicitly detailed in readily available literature, this strategy remains a plausible synthetic route. The amino and hydroxyl groups of the tetrahydropyridinol could act as the two nucleophiles to react with diphosgene, leading to the formation of the bicyclic carbamate (B1207046) (lactone-lactam) structure.
Intramolecular cyclization involving epoxides is a powerful strategy for the synthesis of various heterocyclic systems, including oxa-azabicyclic scaffolds. researchgate.net This method typically involves the nucleophilic attack of an amine onto an epoxide, leading to ring closure. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting epoxide. This approach has been utilized to construct bridged oxa-[n.2.1] skeletons.
While a direct application to the synthesis of this compound is not detailed, the general strategy is highly relevant for the formation of the core 6-oxa-1-azabicyclo[3.2.1]octane framework. For example, the aza-Prins cyclization of (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine affords a substituted 6-oxa-2-azabicyclo[3.2.1]octane in a highly diastereoselective manner through an unexpected intramolecular nucleophilic attack. researchgate.net
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in organic synthesis for the construction of cyclic and bicyclic systems, including lactams and lactones. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a new double bond within a ring. RCM has been successfully applied to the synthesis of a variety of fused bicyclic lactams.
The general applicability of RCM to the synthesis of bicyclic lactams is well-documented. For instance, fused bicyclic lactams can be prepared from acyclic diene precursors, demonstrating the utility of this method for constructing complex nitrogen-containing heterocyclic systems.
| Precursor Type | Catalyst | Product | Yield (%) | Reference |
| Acyclic Diene | Grubbs' Catalyst | Fused Bicyclic Lactam | High |
This table represents a generalized summary of RCM applications in bicyclic lactam synthesis.
The intramolecular ene reaction is a pericyclic reaction that can be used to form cyclic compounds, including lactones. This reaction involves the formation of a new sigma bond between an allylic hydrogen donor (the "ene") and an alkene or alkyne (the "enophile"), with a concomitant shift of the double bond. While not a common strategy for the direct synthesis of the target bicyclic lactam, it represents a potential pathway for the formation of the lactone portion of the molecule.
An example of a related transformation is the thermal ene reaction of a chiral bicyclic lactam, where the double bond of the unsaturated lactam acts as the eneophile, leading to the formation of a tricyclic system. This demonstrates the feasibility of employing intramolecular ene reactions for the construction of complex heterocyclic architectures.
The intramolecular Schmidt reaction is a powerful method for the synthesis of lactams, particularly bridged bicyclic lactams. This reaction involves the acid-promoted reaction of an alkyl azide (B81097) with a ketone, leading to a ring expansion and the formation of a lactam. The regiochemistry of the reaction can be controlled, making it a valuable tool for the synthesis of complex nitrogen-containing scaffolds.
The utility of the intramolecular Schmidt reaction for the synthesis of bridged lactams was notably demonstrated in the synthesis of 2-quinuclidone. nih.gov In this key step, an azido-ketone is treated with acid to induce a cyclization and rearrangement, affording the desired bridged lactam. This methodology has also been applied to the synthesis of various other bridged lactam systems, highlighting its importance in this area of synthetic chemistry.
| Starting Material | Reaction Type | Key Features | Product | Reference |
| Azido-ketone | Intramolecular Schmidt Reaction | Acid-promoted cyclization | Bridged Bicyclic Lactam | nih.gov |
| Azido-ketones | Transannular Aubé-Schmidt Rearrangement | Formation of [5.3.1] and larger scaffolds | Bridged Lactams | nih.gov |
This table summarizes key applications of the Schmidt reaction in the synthesis of bridged bicyclic lactams.
Tungsten-Mediated Intramolecular Cycloalkenation for Bicyclic Lactone Formation
A notable strategy for the formation of bicyclic lactones, which are structurally related to this compound, involves tungsten-mediated intramolecular cycloalkenation. This method utilizes tungsten-η¹-alkynols that are tethered to a dimethylacetal, methyl ketone, or trimethoxymethane (B44869) group. nih.gov Treatment of these functionalized tungsten-alkynols with BF₃·Et₂O instigates an intramolecular cycloalkenation, which results in the formation of bicyclic tungsten-oxacarbeniums in high yields. nih.gov Subsequent air oxidation of these oxacarbenium salts yields unsaturated bicyclic lactones. nih.gov This methodology has been successfully applied to synthesize δ- and ε-lactones fused with five-, six-, and seven-membered carbocyclic rings. nih.gov
These bicyclic tungsten-η¹-oxacarbeniums are highly reactive intermediates. They can react with organocuprates, Grignard reagents, and diazomethane, leading to demetalation and the formation of various derivatives of bicyclic lactones. nih.gov This versatility has been demonstrated in the concise synthesis of (±)-mitsugashiwalactone. nih.gov
Hypervalent Iodine-Mediated Domino Reactions for Azabicyclo[3.2.1]octane Systems
Hypervalent iodine reagents are powerful tools in oxidative organic reactions and have been employed in the synthesis of azabicyclo[3.2.1]octane systems. A recently developed cascade reaction utilizes these reagents to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization process. nih.govacs.org This method allows for the creation of a series of dioxo-azabicyclo[3.2.1]octanes that feature a quaternary carbon center, with good yields achieved under mild reaction conditions. nih.govacs.org Control experiments have provided support for the proposed mechanistic rationale of this novel domino reaction. nih.govacs.org
Brønsted Acid-Catalyzed [5+2] Cycloaddition for Oxa- and Azabicyclo[3.2.1]octenes
A highly efficient and stereocontrolled synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes has been achieved through a Brønsted acid-catalyzed [5+2] cycloaddition reaction. acs.orgnih.gov This method employs 6-substituted TpMo(CO)₂(η³-2,3,4-pyranyl)- and TpMo(CO)₂(η³-2,3,4-pyridinyl) scaffolds (where Tp = hydridotrispyrazolylborato) as reaction partners. acs.orgnih.gov The reaction exhibits excellent exo-selectivity and proceeds with complete retention of enantiomeric purity when chiral, nonracemic scaffolds are used. acs.orgnih.gov
The substituent at the C-6 position of the η³-coordinated heterocyclic scaffold plays a crucial role in both the reactivity of the [5+2] cycloaddition and the subsequent demetalation step, directing the reaction to yield a single product. nih.gov This methodology allows for the installation of four stereocenters, including a quaternary carbon, in a single step with complete control over the regio- and stereochemistry of the resulting products. nih.gov
Sequential Oxidative Mannich Reactions
A concise synthetic route to 8-azabicyclo[3.2.1]octanes has been developed utilizing sequential oxidative Mannich reactions. nih.gov The process begins with an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines and a TMS enol ether. This is followed by an intramolecular oxidative Mannich cyclization of the resulting silyl (B83357) enol ether. nih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as the key oxidant for both of these transformations. nih.govresearchgate.net
Stereoselective and Enantioselective Synthetic Routes
The biological activity of molecules containing the bicyclic scaffold is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance.
Control of Diastereoselectivity and Enantioselectivity in Bicyclic Scaffold Construction
Significant progress has been made in controlling both diastereoselectivity and enantioselectivity during the construction of bicyclic scaffolds. For instance, the aza-Prins cyclization of (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine yields (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane in a highly diastereoselective manner. nih.gov This reaction proceeds through an unexpected intramolecular nucleophilic attack and provides a new avenue for the asymmetric synthesis of 7-substituted-6-oxa-2-azabicyclo[3.2.1]octane derivatives from chiral α-hydroxyaldehyde derivatives in a single step. nih.gov
Metalloradical catalysis (MRC) has also emerged as a powerful tool for controlling stereoselectivity. A Co(II)-based catalytic system has been developed for the asymmetric radical bicyclization of 1,6-enynes with diazo compounds. nih.gov By using D2-symmetric chiral amidoporphyrins as supporting ligands, this method allows for the asymmetric construction of multisubstituted cyclopropane-fused tetrahydrofurans with three contiguous stereogenic centers, including two all-carbon quaternary centers, in high yields and with excellent stereoselectivities. nih.gov
Chiral Auxiliary Approaches in Related Azabicyclo[3.2.1]octane Synthesis
Chiral auxiliaries remain a reliable and versatile method for achieving asymmetric synthesis. The Evans chiral auxiliary, for example, has been utilized in a 1,3-dipolar cycloaddition for the concise asymmetric synthesis of (-)-Bao Gong Teng A, a tropane (B1204802) alkaloid. researchgate.net In the broader context of azabicyclo[3.2.1]octane synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions. ehu.esrsc.org For instance, the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with a chiral amine, such as R-(+)-methylbenzylamine, introduces a chiral auxiliary that can direct subsequent transformations. rsc.org
Table of Reaction Parameters and Yields
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-oxabicyclo[3.2.1]oct-3-en-7-one |
| (±)-mitsugashiwalactone |
| 6,8-dioxa-3-azabicycle[3.2.1]octane |
| 8-azabicyclo[3.2.1]octane |
| (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane |
| (-)-Bao Gong Teng A |
| (R)-2,3-Di-O-benzylglyceraldehyde |
| N-tosyl homoallylamine |
| N-aryl pyrrolidines |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |
Catalytic Asymmetric Methods for Ring Closure
The enantioselective synthesis of bicyclic frameworks similar to this compound is an area of significant research interest. While specific catalytic asymmetric methods for the direct ring closure to this exact compound are not extensively documented, several analogous strategies for related oxa- and azabicyclo[3.2.1]octane systems provide insight into potential synthetic routes. These methods often rely on metal-catalyzed or organocatalyzed reactions to control stereochemistry.
One such powerful strategy is the catalytic asymmetric [5+2] cycloaddition reaction. For instance, the use of chiral molybdenum complexes has been shown to facilitate the regio- and stereocontrolled synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes. nih.gov In these reactions, chiral scaffolds bearing a pyranyl or pyridinyl moiety react with electron-deficient alkenes in the presence of a Brønsted acid catalyst, yielding products with excellent enantiomeric purity. nih.gov This approach allows for the installation of multiple stereocenters in a single step with high control over the stereochemical outcome. nih.gov
Another relevant approach is the diastereoselective aza-Prins cyclization. The reaction of chiral α-hydroxyaldehyde derivatives with suitable nitrogen-containing nucleophiles can lead to the formation of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner. acs.orgnih.gov This method establishes a new pathway for the asymmetric synthesis of derivatives of this bicyclic system. acs.orgnih.gov
Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions have been employed in the synthesis of related bicyclic systems. For example, the reaction of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives, catalyzed by a dirhodium(II) complex, can produce cycloadducts containing an 8-oxabicyclo[3.2.1]octane ring system with high enantioselectivity. nih.gov This highlights the potential of catalytic 1,3-dipolar cycloadditions in constructing the core structure of this compound in an enantioselective fashion.
These examples, while not directly resulting in this compound, demonstrate the feasibility of employing catalytic asymmetric methods to construct the challenging bicyclo[3.2.1]octane framework with a high degree of stereocontrol. Future research may focus on adapting these methodologies for the specific synthesis of the title compound.
Functional Group Interconversions and Derivatization Strategies on the Bicyclic Core
Once the this compound core is synthesized, its further derivatization is key to exploring its chemical space and potential applications. This can be achieved through various functional group interconversions and modifications of the bicyclic framework.
Introduction and Modification of Substituents on the Azabicyclic Framework
A common strategy for introducing substituents onto the azabicyclic framework involves the ring-opening of a related precursor, 6-oxabicyclo[3.2.1]oct-3-en-7-one, with various amines. rsc.org This process not only forms the desired azabicyclic system but also installs a substituent on the nitrogen atom, derived from the amine used in the reaction. This method provides a straightforward route to a variety of N-substituted derivatives. rsc.org
The general synthetic route can be summarized as follows:
Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened by an amine to form an amide. rsc.org
Reduction: The resulting amide is then reduced, typically with a strong reducing agent like lithium aluminium hydride, to yield an amino alcohol. rsc.org
Oxidation and Cyclization: Subsequent allylic oxidation of the amino alcohol, for example with manganese dioxide, leads to the formation of the bicyclic ketone. rsc.org
This three-step sequence allows for the synthesis of both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones, which are closely related to the title compound. rsc.org The choice of the initial amine directly determines the nature of the substituent on the nitrogen atom of the resulting bicyclic system.
| Starting Material | Amine | Resulting N-Substituent | Reference |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Methylamine | Methyl | rsc.org |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Benzylamine | Benzyl | rsc.org |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | (R)-α-Methylbenzylamine | (R)-α-Methylbenzyl | rsc.org |
Hydrogenation of the Unsaturated Moiety
The presence of a carbon-carbon double bond in the this compound system offers a handle for further functionalization, most notably through hydrogenation. The reduction of this unsaturated moiety would lead to the corresponding saturated 6-oxa-1-azabicyclo[3.2.1]octan-7-one.
In a related context, the hydrogenation of an azido (B1232118) acid to an amino acid followed by intramolecular cyclization has been used to form a bicyclic lactam, (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. researchgate.net This transformation was achieved using palladium on carbon (Pd/C) as a catalyst in an ethanol (B145695) solvent, resulting in a high yield. researchgate.net
Based on these examples, it is anticipated that the hydrogenation of the double bond in this compound could be achieved using standard catalytic hydrogenation conditions, such as H₂ gas with a palladium, platinum, or nickel catalyst. The stereochemical outcome of the hydrogenation would likely be influenced by the steric environment of the bicyclic system, potentially leading to the formation of a single diastereomer.
Diels-Alder Reactions and Other Cycloadditions Involving the Enone System
The enone functionality within the this compound core presents an opportunity for cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.org The enone system in the title compound could potentially act as a dienophile.
For the enone to act as a dienophile, it would react with an electron-rich diene. The electron-withdrawing nature of the carbonyl group in the enone system would facilitate this type of reaction. organic-chemistry.org A successful Diels-Alder reaction would result in the formation of a more complex, polycyclic structure, which could be of interest for the synthesis of natural products and other complex molecules.
Alternatively, the diene portion of the molecule could potentially participate in a Diels-Alder reaction with a reactive dienophile. However, the diene is part of a bicyclic system which may impose conformational constraints that could affect its reactivity.
While specific examples of Diels-Alder reactions involving this compound are not reported, the hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, is a well-established method for synthesizing heterocyclic compounds. wikipedia.org The enone system could also potentially undergo other types of cycloadditions, such as 1,3-dipolar cycloadditions, with suitable 1,3-dipoles. beilstein-journals.org The feasibility and stereochemical outcome of such reactions would need to be investigated experimentally.
| Reaction Type | Potential Reactant | Potential Product |
| Diels-Alder (Enone as dienophile) | Electron-rich diene | Polycyclic adduct |
| Diels-Alder (Diene moiety) | Reactive dienophile | Polycyclic adduct |
| 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., nitrile oxide, azide) | Fused heterocyclic system |
Reactivity and Mechanistic Investigations of 6 Oxa 1 Azabicyclo 3.2.1 Oct 3 En 7 One
Reactivity Profile of the Bicyclic Lactam/Lactone System
The unique bridged structure of 6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one, which incorporates both lactam and lactone functionalities, results in a distinct reactivity profile. This is largely governed by the inherent ring strain and the electronic effects of the bridgehead nitrogen and oxygen atoms.
Ring Strain Analysis and its Influence on Reactivity
Bicyclic systems such as the [3.2.1]octane framework inherently possess a degree of ring strain due to deviations from ideal bond angles and lengths. researchgate.net This strain is a significant driving force in many of the reactions this class of molecules undergoes, particularly ring-opening reactions. The strain energy in the 7-oxanorbornene scaffold, a related bicyclic ether, has been estimated to be approximately 22 kcal mol⁻¹, highlighting the substantial energy that can be released upon ring opening. researchgate.net For heterobicyclic alkenes, those with a [3.2.1] framework are noted to be considerably less strained than their [2.2.1] counterparts. researchgate.net
The reactivity of bridged lactams is generally higher than their planar counterparts due to the distortion of the amide bond. nih.gov This distortion prevents the nitrogen lone pair from effectively delocalizing into the carbonyl group, leading to a more reactive, pyramidalized nitrogen atom and a more electrophilic carbonyl carbon. nih.govresearchgate.net This increased reactivity is a direct consequence of the ring strain imposed by the bicyclic structure.
Influence of Bridgehead Nitrogen and Oxygen on Reaction Pathways
The presence of a nitrogen atom at a bridgehead position in a bicyclic lactam significantly alters its chemical properties compared to standard amides. nih.gov The geometric constraints of the bicyclic system can lead to a distortion of the amide bond, making the nitrogen atom more like an amine and increasing its basicity. researchgate.net This can influence reaction pathways, for instance, by favoring N-protonation over the more typical O-protonation seen in planar amides. researchgate.netunh.edu While oxygen is the usual site of protonation for unstrained amides, highly distorted lactams show a preference for nitrogen protonation. unh.edu
Ring-Opening Reactions
The strained bicyclic structure of this compound makes it a candidate for ring-opening reactions, including polymerization. The thermodynamics and kinetics of these processes are of significant interest for the synthesis of novel polymers.
Thermodynamics and Kinetics of Ring-Opening Processes
The primary driving force for the ring-opening polymerization (ROP) of many cyclic monomers is the release of ring strain. wiley-vch.de The polymerizability of a cyclic monomer is determined by both thermodynamic and kinetic factors. wiley-vch.demdpi.com Thermodynamically, the conversion of the monomer to a polymer must be favorable, meaning the Gibbs free energy of polymerization (ΔGp) is negative. wiley-vch.de This is often the case for strained ring systems.
Kinetically, a suitable mechanism must exist for the ring-opening to occur at a reasonable rate. wiley-vch.de The rate of anionic ROP of β-lactams has been shown to have a first-order dependence on both the monomer and co-initiator concentrations. acs.org For lactones, the rate of polymerization is also influenced by ring size, with more strained, smaller rings generally polymerizing faster in chemical polymerizations. researchgate.net
| Factor | Description |
|---|---|
| Ring Strain | The primary thermodynamic driving force for ROP. Higher strain generally leads to a more favorable ΔGp. |
| Monomer Concentration | Affects the position of the monomer-polymer equilibrium. |
| Temperature | Influences both the thermodynamics (via the TΔSp term) and the kinetics of polymerization. |
| Catalyst/Initiator | Determines the polymerization mechanism and rate. |
Ring-Opening Polymerization (ROP) Studies on Related Bicyclic Oxalactams and Oxalactones
While specific ROP studies on this compound are not extensively documented, research on analogous structures provides valuable insights. The anionic ROP of a related bicyclic oxalactam, 8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been investigated. researchgate.net This work demonstrated that the bicyclic structure imparts high reactivity, allowing for polymerization under conditions where monocyclic lactams might not react as readily. researchgate.net
Block copolymers have been successfully synthesized by the anionic ROP of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, initiated by polyoxyethylene with isocyanate end groups. researchgate.net This indicates the potential of these bicyclic systems to form well-defined polymer architectures. The resulting polymers, containing polyamide and polyether segments, exhibited hydrophilic properties. researchgate.net Cationic oligomerization of this same monomer has also been explored using catalysts like trifluoromethanesulfonic acid. researchgate.net
Investigation of Specific Initiators and Catalysts for ROP
The ring-opening polymerization of lactams and lactones can be initiated by a variety of catalysts, including anionic, cationic, and enzymatic systems. wiley-vch.dersc.orgresearchgate.net
Anionic ROP: This is a widely used method for lactam polymerization and typically requires a strong, non-nucleophilic base as a catalyst and often a co-initiator. rsc.org Metal amido complexes, for example, have been employed for the AROP of β-lactams. rsc.org For lactones, metal alkoxides are common initiators, proceeding through a coordination-insertion mechanism. researchgate.net
Cationic ROP: Cationic initiators, such as trifluoromethanesulfonic acid and boron trifluoride etherate, have been used for the oligomerization of related bicyclic oxalactams. researchgate.net Cationic group 5 initiators have also been studied for the ROP of lactones. nih.gov
Enzymatic ROP: Lipases, such as Novozym 435, have been shown to catalyze the ROP of lactams. rsc.org The proposed mechanism involves the ring-opening of the lactam by a serine residue in the enzyme's active site. rsc.org
| Initiator/Catalyst Type | Examples | Applicable Monomers |
|---|---|---|
| Anionic | Strong bases (e.g., LiHMDS), Metal amido complexes, Metal alkoxides | Lactams, Lactones |
| Cationic | Trifluoromethanesulfonic acid, Boron trifluoride etherate, Cationic Group 5 complexes | Lactams, Lactones |
| Enzymatic | Lipases (e.g., Novozym 435) | Lactams, Lactones |
Reactivity at the Unsaturated (Enone) Moiety
The enone functionality, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is a versatile reactive site in this compound. This arrangement allows for both electrophilic and nucleophilic attacks on the double bond, as well as participation in cycloaddition reactions.
The electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon of the enone electrophilic, making it susceptible to nucleophilic attack. This classic Michael addition is a common reaction for enones. For this compound, the addition of a nucleophile to the C4 position would lead to the formation of an enolate intermediate, which is subsequently protonated to yield the saturated ketone. The stereochemical outcome of such an addition would be influenced by the steric hindrance imposed by the bicyclic framework, with the nucleophile likely approaching from the less hindered face of the molecule.
Conversely, the π-electrons of the double bond allow it to act as a nucleophile, reacting with strong electrophiles. Protonation of the carbonyl oxygen by a strong acid would activate the enone system, facilitating the addition of a weak nucleophile to the β-carbon. Halogenation of the double bond is also a possibility, proceeding through a halonium ion intermediate. The regioselectivity and stereoselectivity of these electrophilic additions are governed by the electronic and steric effects of the bridged ring system.
| Reaction Type | Reagent | Potential Product | Key Considerations |
|---|---|---|---|
| Nucleophilic Addition (Michael Addition) | Soft Nucleophiles (e.g., Gilman reagents, enamines) | 4-substituted-6-oxa-1-azabicyclo[3.2.1]octan-7-one | Stereoselectivity dictated by the bicyclic structure. |
| Electrophilic Addition | Halogens (e.g., Br2), Hydrohalic acids (e.g., HBr) | 3,4-dihalo- or 4-halo-6-oxa-1-azabicyclo[3.2.1]octan-7-one | Formation of a halonium ion intermediate; regioselectivity follows Markovnikov's rule in the case of HBr. |
The carbon-carbon double bond in the enone system can act as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group. In a [4+2] cycloaddition with a conjugated diene, a new six-membered ring would be fused to the existing bicyclic framework. The stereoselectivity of the Diels-Alder reaction is highly predictable, with the diene typically approaching the dienophile from the less sterically hindered face. The endo-selectivity, often observed in Diels-Alder reactions, would be a key factor in determining the stereochemistry of the resulting adduct.
Besides the Diels-Alder reaction, the enone double bond can also participate in other cycloadditions, such as [3+2] cycloadditions with dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings fused to the bicyclic system.
Reactivity at the Carbonyl Group
The carbonyl group of the lactone in this compound is an electrophilic center susceptible to nucleophilic attack. This can lead to a nucleophilic acyl substitution, resulting in the opening of the lactone ring. For instance, reaction with amines can lead to the formation of an amide. A known synthetic route utilizes this reactivity, where the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines yields amides, which can then be further transformed. rsc.org
Reduction of the lactone carbonyl is also a feasible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone to a diol. The enone carbonyl could also be reduced, and the selectivity would depend on the choice of the reducing agent. Grignard reagents would add to the carbonyl group, leading to the formation of a tertiary alcohol after ring opening.
| Reaction Type | Reagent | Potential Product | Key Considerations |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Amines (e.g., R-NH2) | Ring-opened amide | Initiates a synthetic pathway to related azabicyclo compounds. rsc.org |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Ring-opened diol | Potential for selective reduction depending on the reagent. |
| Addition of Organometallics | Grignard reagents (e.g., R-MgBr) | Ring-opened tertiary alcohol | Leads to the formation of a new carbon-carbon bond. |
Radical Reactions and Rearrangements in Bridged Nitrogen Heterocycles
While specific radical reactions of this compound are not extensively documented, the general behavior of bridged nitrogen heterocycles suggests potential pathways. Radical reactions could be initiated at various positions, for instance, by homolytic cleavage of a C-H bond adjacent to the nitrogen or oxygen atoms. The resulting radical could then undergo further reactions, such as additions to the double bond or rearrangements.
Rearrangements are a common feature in bicyclic systems, often driven by the release of ring strain. For instance, the Meisenheimer rearrangement of N-oxides derived from related 2-azabicyclo[2.2.1]hept-5-enes can lead to the formation of 2-oxa-3-azabicyclo[3.2.1]oct-6-ene systems. semanticscholar.org While not a direct rearrangement of the target molecule, this illustrates the potential for skeletal reorganization in similar bridged nitrogen heterocycles. Such rearrangements can be initiated by various means, including thermal, photochemical, or acid/base catalysis.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural determination of novel chemical entities. A combined application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for an unambiguous assignment of the molecule's constitution and stereochemistry.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, would confirm the atomic connectivity.
The conformation of the bicyclic system can be inferred from the coupling constants (J-values) between protons. For the bicyclo[3.2.1]octane core, the six-membered ring typically adopts a distorted chair conformation. rsc.org The stereochemical relationship between substituents and the ring protons can be established using Nuclear Overhauser Effect (NOE) experiments. For instance, in related 8-azabicyclo[3.2.1]octane systems, NMR has been crucial for determining the equatorial or axial preference of N-substituents, which can significantly influence receptor binding. academie-sciences.fr Studies on analogous 8-oxa-bicyclo[3.2.1]octene systems show characteristic chemical shifts for the bridgehead protons (H1 and H5) and the protons adjacent to the oxygen bridge. nih.gov
Based on data from analogous structures, a table of expected chemical shifts for this compound can be proposed.
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| 1 | C | - | ~60-70 | Bridgehead carbon adjacent to Nitrogen. |
| 2 | CH₂ | ~2.0-3.0 | ~30-40 | Methylene (B1212753) protons in the six-membered ring. |
| 3 | CH | ~5.5-6.0 | ~125-135 | Olefinic proton. |
| 4 | CH | ~5.5-6.0 | ~125-135 | Olefinic proton. |
| 5 | CH | ~4.5-5.0 | ~75-85 | Bridgehead proton adjacent to Oxygen. |
| 7 | C=O | - | ~170-175 | Lactam carbonyl carbon. nih.gov |
| 8 | CH₂ | ~1.8-2.5 | ~35-45 | Ethano-bridge methylene protons. |
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The structure of this compound contains several functionalities that give rise to characteristic absorption bands. The most prominent feature would be the carbonyl (C=O) stretching vibration of the lactam ring. In bicyclic β-lactam systems, this band is highly sensitive to ring strain and geometry, appearing at a relatively high frequency. nih.gov Other expected vibrations include the C=C stretch of the alkene and the C-N and C-O stretching of the amide and ether linkages, respectively. nih.govacs.org
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Lactam) | Stretch | 1700 - 1750 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| C-N (Amide) | Stretch | 1200 - 1350 |
| C-O (Ether) | Stretch | 1050 - 1150 |
| =C-H (Alkene) | Stretch | 3010 - 3100 |
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₆H₇NO₂), the calculated monoisotopic mass is approximately 125.0477 Da. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation of cyclic esters (lactones) and amides (lactams) under mass spectrometry conditions often involves characteristic losses of small neutral molecules. nih.govresearchgate.net Common fragmentation pathways for this molecule would likely include:
Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a [M-28]⁺ fragment.
Retro-Diels-Alder reaction: The cyclohexene-like ring could undergo a retro-Diels-Alder cleavage, breaking the ring at the C1-C2 and C4-C5 bonds.
Cleavage of the bicyclic system: Rupture of the ethano-bridge or other bonds in the strained ring system can lead to a cascade of fragment ions. whitman.edu
These fragmentation patterns help to piece together the molecular structure and confirm the presence of the bicyclic lactam core. wikipedia.org
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not available, data from related structures, such as (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, have been determined. researchgate.net Such analyses on analogous compounds confirm that the bicyclo[3.2.1]octane skeleton consists of a six-membered ring and a five-membered ring. The six-membered ring generally exists in a distorted chair conformation, and the five-membered ring adopts a half-chair or envelope form. rsc.orgresearchgate.net An X-ray structure would unequivocally establish the stereochemistry at the bridgehead carbons (C1 and C5) and provide invaluable data for understanding the molecule's steric and electronic properties.
Conformational Studies and Strain Energy Calculations
The bicyclo[3.2.1]octane core is a strained system, and its conformational preferences are a balance between minimizing angle strain, torsional strain, and steric interactions.
The bicyclo[3.2.1]octane skeleton is composed of fused six- and five-membered rings. libretexts.org Computational studies on the parent hydrocarbon, bicyclo[3.2.1]octane, show it to be the most stable among several C₈H₁₄ bicyclic isomers, indicating a relatively low, though significant, amount of inherent strain. atlantis-press.comresearchgate.netrroij.com The primary source of strain is the geometric constraint imposed by the bridged structure, which forces deviations from ideal tetrahedral bond angles. unicamp.br
Preferred Conformations and Dynamics in Solution
The conformational landscape of the bicyclo[3.2.1]octane framework, a core structure of "this compound," is a subject of considerable interest due to its prevalence in numerous biologically active molecules. While direct experimental or computational studies on the solution conformation of this compound are not extensively documented in the current literature, a robust understanding can be extrapolated from the analysis of closely related bicyclic systems. The conformational preferences of this molecule are dictated by a delicate balance of torsional strain, steric interactions, and electronic effects originating from the constituent rings and functional groups.
The bicyclo[3.2.1]octane skeleton is composed of a six-membered ring and two five-membered rings. The six-membered ring can, in principle, adopt chair, boat, or twist-boat conformations. Theoretical and experimental studies on analogous systems, such as derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, have utilized a combination of NMR spectroscopy and density functional theory (DFT) calculations to elucidate these conformational preferences. researchgate.net For many derivatives, the six-membered ring is found to predominantly adopt a chair conformation. researchgate.net However, in certain substituted analogues, NMR data has indicated the presence of a boat conformer. researchgate.net
The dynamics of the ring system in solution are also a critical aspect of its structural characterization. The energy barrier between different conformations, such as chair-like and boat-like orientations, can be relatively low. montclair.edu This allows for conformational flexibility, which can be crucial for biological activity. In silico conformational analysis of [3.2.1]-3-azabicyclic diamines has shown two distinct chair-like and boat-like orientations with an energy barrier of less than 9 kcal/mol between them. montclair.edu For the [3.2.1] templates, chair-like conformations were found to be more stable. montclair.edu
The introduction of a double bond at the C3-C4 position in this compound further influences the conformational landscape by flattening the part of the six-membered ring where it is located. This can affect the relative stabilities of the possible chair and boat conformations. NMR studies on 6-azabicyclo[3.2.1]octene derivatives have been instrumental in determining their structures and stereochemistries in solution, with long-range 13C–1H coupling constants providing valuable information about dihedral angles. rsc.org
The following tables present representative data from conformational studies of related bicyclo[3.2.1]octane systems, which can serve as a basis for understanding the potential conformational behavior of this compound.
Table 1: Conformational Preferences of Bicyclo[3.2.1]octane Analogs
| Compound/System | Method | Predominant Conformation(s) | Source |
| 8-Oxabicyclo[3.2.1]octan-3-ol derivatives | NMR, DFT | Chair, Boat | researchgate.net |
| 1-Azabicyclo[3.3.1]nonane-2,6-dione | X-ray Crystallography | Boat-Chair | rsc.org |
| Bicyclo[3.3.1]nonane lactam | NMR | Chair-Boat | nih.gov |
| [3.2.1]-3-Azabicyclic diamines | DFT Calculations | Chair-like, Boat-like | montclair.edu |
Table 2: Calculated Energy Differences for [3.2.1]-3-Azabicyclic Diamine Conformers
| Conformer | Relative Energy (kcal/mol) | Source |
| Chair-like | 0.00 | montclair.edu |
| Boat-like | < 9.00 | montclair.edu |
Theoretical and Computational Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
No published Density Functional Theory (DFT) studies were found that specifically investigate the electronic structure and stability of 6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and thermodynamic stability.
Ab Initio Methods for Geometry Optimization and Energy Calculations
There is no available data from ab initio calculations concerning the geometry optimization and energy of this compound. These methods would be instrumental in determining the most stable three-dimensional conformation of the molecule and its energetic properties.
Mechanistic Probing through Computational Modeling
Elucidation of Reaction Pathways and Transition States
Computational modeling to elucidate reaction pathways and identify transition states for the synthesis or reactions of this compound has not been documented in the available literature. This type of analysis is crucial for understanding the kinetics and mechanisms of chemical transformations involving this compound.
Prediction of Regioselectivity and Stereoselectivity in Cyclization Reactions
While computational studies are often employed to predict the regioselectivity and stereoselectivity of cyclization reactions leading to bicyclic systems, no such predictions have been reported for the formation of this compound.
Molecular Dynamics and Conformational Search Studies
No molecular dynamics simulations or conformational search studies for this compound have been published. These studies would provide valuable information about the compound's dynamic behavior, conformational flexibility, and interactions with its environment.
Applications in Advanced Chemical Sciences Non Medicinal
Role as a Synthetic Synthon and Building Block in Complex Molecule Synthesis
6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one serves as a versatile starting material and intermediate in the construction of intricate molecular architectures. Its constrained bicyclic system provides a rigid scaffold from which stereochemistry can be precisely controlled and translated into subsequent synthetic targets.
The chemical reactivity of this compound allows for its transformation into a variety of more complex organic molecules. The lactone ring can be opened by nucleophiles, such as amines, to yield amides, which can then be further reduced to amino alcohols. utexas.edu This three-step sequence, starting with the bicyclic lactone, provides a general synthetic route to racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. utexas.edu
For instance, a concise synthesis of (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one has been developed from 6-oxabicyclo[3.2.1]oct-3-en-7-one in three steps. nih.gov This intermediate can then be stereoselectively reduced to provide (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. nih.gov Such azabicyclic structures are core components of many biologically active natural products and pharmaceutical compounds. The strategic placement of functional groups and the inherent stereochemistry of the starting lactone make it an efficient precursor for these targets.
| Starting Material | Key Transformation Steps | Resulting Intermediate | Final Product Example | Reference |
|---|---|---|---|---|
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 1. Lactone ring-opening with an amine 2. Reduction of the resulting amide 3. Allylic oxidation | 6-substituted 6-azabicyclo[3.2.1]octan-3-one | (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol | utexas.edunih.gov |
The defined stereochemistry of this compound makes it an excellent chiral scaffold in asymmetric synthesis. When used in its optically active form, it allows for the transfer of chirality to new stereogenic centers, enabling the synthesis of enantiomerically pure target molecules. utexas.edu
The utility of this compound as a chiral building block is demonstrated in the synthesis of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. utexas.edu By starting with an optically enriched lactone, the stereochemistry is maintained throughout the synthetic sequence. The absolute stereochemistry of the resulting products can be established by comparison with derivatives made from chiral auxiliaries of known configuration, such as R-(+)-methylbenzylamine. utexas.edu This control over stereochemistry is crucial in the synthesis of molecules with specific biological activities, where only one enantiomer is active. Furthermore, organometallic enantiomeric scaffolding approaches can utilize similar oxa- and azabicyclo[3.2.1]octene structures for regio- and stereocontrolled syntheses, producing products with complete retention of enantiomeric purity.
Potential in Materials Science and Polymer Chemistry
The bicyclic lactam structure of this compound and its derivatives suggests potential applications in materials science, particularly in the synthesis of advanced polymers with unique properties.
Bicyclic lactams are a class of monomers that can undergo ring-opening polymerization (ROP) to produce polyamides with rigid backbones. While direct polymerization of this compound is not widely reported, a closely related monomer, 8-oxa-3-azabicyclo[3.2.1]octan-2-one, derived from lignocellulose and CO2, has been successfully polymerized via anionic ring-opening polymerization (AROP). stanford.edu This process yields a polyamide, poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) (PITC), with a high glass transition temperature (Tg) of 129 °C, one of the highest for a nonaromatic polyamide. stanford.edu
The high Tg is attributed to the ring structure incorporated into the polymer backbone, which reduces chain flexibility. stanford.edu This suggests that polyamides derived from this compound could also exhibit desirable thermal properties, making them candidates for specialty engineering plastics. The AROP of such lactams can be well-controlled, allowing for tuning of the polymer's molecular weight. stanford.edu
| Monomer | Polymerization Method | Resulting Polymer | Key Property | Reference |
|---|---|---|---|---|
| 8-oxa-3-azabicyclo[3.2.1]octan-2-one | Anionic Ring-Opening Polymerization (AROP) | Poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) (PITC) | High Glass Transition Temperature (Tg) of 129 °C | stanford.edu |
The ability to control the ring-opening polymerization of bicyclic lactams opens the door to creating functional polymers with well-defined architectures. The polymerization of 8-oxa-3-azabicyclo[3.2.1]octan-2-one demonstrates that the polymer chain lengths can be readily controlled by adjusting the amount of activator used in the reaction. stanford.edu This level of control is essential for producing polymers with predictable properties and for the synthesis of more complex architectures like block copolymers.
Furthermore, the functionality within the monomer can be exploited. The unsaturation in this compound could potentially be retained in the resulting polymer or functionalized post-polymerization to introduce new properties. This could lead to the development of materials with tailored characteristics for specific applications, such as advanced coatings or composites.
Heterocyclic compounds are integral to the design of conductive polymers and functional dyes due to their electronic properties and structural versatility. researchgate.netoup.com Intrinsically conducting polymers (ICPs) often feature backbones composed of heterocyclic rings, such as polypyrrole and polythiophene, which allow for the delocalization of π-electrons necessary for electrical conductivity. wikipedia.orglibretexts.org The incorporation of heterocyclic moieties can be achieved through the polymerization of heterocyclic monomers or by appending them to a processable polymer backbone followed by cross-linking. acs.org
Similarly, heterocyclic structures form the core of many synthetic dyes, where they act as chromophores and can be modified to tune the color and performance properties. nih.govmdpi.com Heterocyclic-based dyes are used in a wide range of applications, from textiles to advanced technologies like dye-sensitized solar cells. researchgate.net Given that this compound is a heterocyclic compound, its core structure could potentially be incorporated into larger conjugated systems to create novel conductive materials or functional dyes. The nitrogen and oxygen heteroatoms, along with the bicyclic framework, could influence the electronic and photophysical properties of the resulting materials.
Catalyst or Ligand Development
A comprehensive review of scientific literature reveals a notable absence of studies where this compound functions directly as a catalyst or a ligand in chemical reactions. Research has predominantly focused on the synthesis of the bicyclic scaffold itself, rather than its application to promote or direct chemical transformations.
In many reported syntheses, various catalysts are employed to construct the this compound core and its derivatives. For instance, Brønsted acid-catalyzed [5+2] cycloaddition reactions have been utilized to produce functionalized oxa- and azabicyclo[3.2.1]octenes. Similarly, the asymmetric synthesis of related compounds, such as endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one, has been achieved through catalytic 1,3-dipolar cycloadditions using dirhodium(II) complexes. nih.gov In these examples, the bicyclic compound is the target product of the catalytic process, not an active component of the catalytic system.
The potential for this compound to serve as a chiral ligand or a precursor for catalyst development remains an unexplored area of chemical science. Its rigid bicyclic structure and the presence of heteroatoms could, in principle, be exploited for the coordination of metal centers. However, to date, no research findings have been published that detail such applications.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The core achievement in the field of bridged lactams is the successful synthesis and characterization of scaffolds that enforce non-planar geometries on the traditionally planar amide bond. researchgate.net This distortion leads to a dramatic change in the chemical and physical properties of the amide linkage. researchgate.net For the 6-Oxa-1-azabicyclo[3.2.1]oct-3-en-7-one system and its analogues, key achievements include:
Synthesis of a Challenging Scaffold: The [3.2.1] bicyclic system is a noteworthy and relatively rare example among bridged lactams. nih.gov Synthetic chemists have developed various strategies to construct this strained architecture, including intramolecular condensation reactions and cycloadditions. nih.govnih.gov
Characterization of Amide Bond Distortion: Through spectroscopic methods (e.g., infrared spectroscopy showing high stretching frequencies) and X-ray crystallography, researchers have quantified the degree of pyramidalization at the nitrogen atom and the twisting of the amide bond. researchgate.netnih.gov These studies confirm that the geometric constraints of the bicyclic system prevent the amide from achieving its preferred planar conformation.
Altered Reactivity: A significant achievement has been the demonstration that the reactivity of these bridged lactams differs substantially from that of typical, planar amides. nih.gov They exhibit increased susceptibility to hydrolysis and can show altered sites of protonation (N-protonation vs. O-protonation), which has been a subject of both experimental and theoretical investigation. researchgate.netresearchgate.net
Application as Synthetic Intermediates: The unique reactivity of these strained lactams has been harnessed in organic synthesis. For instance, 6-oxabicyclo[3.2.1]oct-3-en-7-one has been utilized as a precursor for the synthesis of other complex bicyclic systems, such as 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. rsc.org
Unexplored Synthetic Avenues and Methodological Challenges
Despite progress, the synthesis of this compound and other highly strained bridged heterocycles remains a significant challenge. Future research will need to address several unexplored areas and existing difficulties.
Developing More Efficient and General Syntheses: Many current synthetic routes are multi-step, low-yielding, or have limited substrate scope. There is a need for more atom-economical and convergent strategies. rsc.org Avenues to explore include novel transition metal-catalyzed C-H activation and annulation strategies that can build the bicyclic core in fewer steps. rsc.orgwhiterose.ac.uk
Asymmetric Synthesis: The development of catalytic, enantioselective methods to access chiral, non-racemic bridged lactams is a major underdeveloped area. Such methods would be crucial for applications in medicinal chemistry and as chiral building blocks.
Methodological Challenges:
Ring Strain: The inherent strain in the [3.2.1] bicyclic system makes ring-closing reactions thermodynamically and kinetically challenging.
Stereocontrol: Creating the multiple stereocenters within the bridged scaffold with high levels of control is a persistent difficulty.
Functional Group Tolerance: Many of the forceful conditions required for cyclization are not compatible with a wide range of functional groups, limiting the synthesis of more complex, functionalized derivatives.
A promising direction could be the use of unified synthetic approaches, where a common intermediate is divergently converted into a variety of complex bridged scaffolds through a toolkit of cyclization reactions. whiterose.ac.ukbohrium.com
Opportunities for Further Mechanistic and Theoretical Investigations
The unusual electronic structure of the non-planar amide bond in this compound presents a rich area for mechanistic and theoretical studies.
Understanding σ N-C Bond Activation: While most research has focused on hydrolysis, the activation of the typically inert N-C sigma bond in these strained amides is a burgeoning field. nih.gov Mechanistic studies, both experimental and computational, are needed to understand how transition metals interact with the distorted amide and facilitate bond cleavage, which could lead to powerful new synthetic transformations. researchgate.netnih.gov
Predictive Models for Reactivity: Computational models have been employed to explore protonation preferences and rationalize the reactivity of bridged lactams. researchgate.net There is an opportunity to develop more sophisticated theoretical models that can accurately predict the reactivity of a given bridged lactam based on its structural parameters (e.g., twist and pyramidalization angles). researchgate.net This would accelerate the rational design of these molecules for specific applications.
Exploring Photochemical and Electrochemical Reactivity: The unique electronic properties of the strained amide bond may lead to novel reactivity under photochemical or electrochemical conditions. These avenues remain largely unexplored and could provide new ways to functionalize the scaffold or induce unique rearrangements.
Emerging Applications in Non-Biological Chemical Fields and Materials Science
While much of the focus on bridged heterocycles has been in medicinal chemistry, their unique properties suggest potential in other areas. nih.govresearchgate.net
Catalysis and Ligand Design: The rigid, three-dimensional structure of the 6-Oxa-1-azabicyclo[3.2.1]octane skeleton makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of substituents could lead to high levels of stereochemical control in metal-catalyzed reactions.
Materials Science: Heterocyclic compounds are integral to the development of advanced materials like organic conductors, semiconductors, and polymers. msesupplies.comopenaccessjournals.com The rigid and strained nature of bridged lactams could be exploited to create novel polymers with unique thermal or mechanical properties. Their incorporation into a polymer backbone could introduce specific kinks or rigid segments, thereby influencing the material's macroscopic properties.
Model Systems in Physical Organic Chemistry: These compounds serve as excellent model systems for studying fundamental concepts such as the effects of geometric distortion on chemical bonding and reactivity, providing valuable experimental data to benchmark and refine theoretical chemistry methods. nih.gov
Outlook on the Broader Significance of Bridged Heterocyclic Scaffolds in Chemical Innovation
Bridged heterocyclic scaffolds, including this compound, are poised to have a lasting impact on chemical sciences. Their importance extends beyond their immediate applications.
Expanding Chemical Space: The synthesis of complex, three-dimensional molecules like bridged heterocycles is crucial for expanding the diversity of chemical structures available for drug discovery and other applications. whiterose.ac.uk These scaffolds provide access to regions of chemical space that are largely unoccupied by the predominantly flat molecules produced by traditional synthetic methods. whiterose.ac.uk
Driving Synthetic Innovation: The challenges associated with synthesizing these complex structures drive the development of new synthetic methods and strategies. researchgate.net The pursuit of efficient routes to bridged scaffolds has already led to innovations in areas like C-H functionalization and cascade reactions. whiterose.ac.ukresearchgate.net
Challenging Chemical Dogma: The study of strained molecules like non-planar amides forces a re-evaluation of long-held principles regarding chemical bonding and reactivity. researchgate.net This fundamental research deepens our understanding of chemistry and can open up entirely new fields of inquiry.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility in aqueous environments .
- Docking studies : Screen for binding affinity with enzymes (e.g., β-lactamase analogs) using software like AutoDock Vina.
- QSPR models : Correlate substituent effects on stability using descriptors like LogP and polar surface area.
How can researchers design experiments to probe the compound’s role as a β-lactam analog?
Q. Advanced Research Focus
- Enzymatic assays : Test inhibition of penicillin-binding proteins (PBPs) using kinetic fluorescence assays.
- Comparative studies : Contrast reactivity with commercial β-lactams (e.g., cephalosporins) under identical hydrolysis conditions .
- Isotopic labeling : Use -labeled analogs to trace metabolic pathways via LC-MS/MS.
What strategies mitigate decomposition during purification?
Q. Basic Research Focus
- Chromatography : Use silica gel with low acidity and eluents like ethyl acetate/hexane (3:7) to minimize lactam ring opening.
- Low-temperature crystallization : Precipitate the compound at -20°C to reduce thermal degradation .
- Inert atmosphere : Purge systems with argon to prevent oxidation of sensitive functional groups.
How can contradictory spectral data from different research groups be systematically addressed?
Q. Advanced Research Focus
- Round-robin testing : Share samples between labs to standardize NMR/MS protocols.
- Machine learning : Train models on public spectral databases (e.g., NMRShiftDB) to predict and reconcile anomalies.
- Meta-analysis : Review solvent and instrument parameters (e.g., magnetic field strength) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
